methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with an indole moiety, which is further substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole intermediate, followed by the construction of the pyrrole ring and subsequent functionalization.
Indole Intermediate Synthesis: The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Pyrrole Ring Construction: The pyrrole ring can be constructed using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby reducing inflammation or preventing cancer cell proliferation.
Comparison with Similar Compounds
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and have similar biological activities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and porphyrins contain the pyrrole ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN2O4 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4/c1-11-17(22(27)29-3)19(20(24-11)13-6-4-5-7-16(13)28-2)18-14-10-12(23)8-9-15(14)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |
InChI Key |
ZCYQMIVSFPUAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2OC)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
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